molecular formula C17H16N4 B1143102 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide CAS No. 174280-29-6

4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide

Cat. No.: B1143102
CAS No.: 174280-29-6
M. Wt: 276.34 g/mol
InChI Key: XURNBIJGNBABLW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide is a useful research compound. Its molecular formula is C17H16N4 and its molecular weight is 276.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Non-Linear Optical Materials

The crystal structure of a series of organic compounds, including "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide," was determined through X-ray crystallography. These compounds exhibited quinoidal characteristics and predominantly zwitterionic ground state character, suggesting high dipole moments and negative solvatochromism. This structural insight underlines their potential in non-linear optical material applications due to their significant dipole moments and solvatochromic behavior Cole et al., 1997.

Photoluminescent Materials

Another application area is in photoluminescent materials, where cyano-substituted oligo(p-phenylene vinylene) derivatives, related to the core structure of "this compound," were used as built-in deformation sensors in thermoplastic polyurethanes (TPUs). These compounds could reversibly change their photoluminescence color upon applied strain, indicating their utility in developing self-assessing elastomers Crenshaw & Weder, 2006.

Electropolymerization and Conductive Films

The electropolymerization of derivatives structurally related to "this compound" has been studied for the synthesis of conductive films. These studies have revealed that such compounds can form polyviologen films through electropolymerization, which exhibit electrochromic properties, changing color upon electrochemical redox reactions. This property is crucial for the development of smart coatings and electrochromic devices Saika et al., 1993.

Anticancer Agents

A related area of research has focused on compounds with structural motifs similar to "this compound" for potential applications as cytotoxic and anticancer agents. These studies have synthesized derivatives and evaluated their cytotoxicity toward various cancer cell lines, suggesting the potential of these compounds in cancer therapy Dimmock et al., 1998.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide involves the reaction of 4-bromostyrene with diethylamine to form 4-diethylamino-1-bromobut-2-ene. This intermediate is then reacted with malononitrile to form 4-[1-Cyano-3-(diethyliminio)-1-propenyl]benzonitrile. Finally, this compound is reacted with sodium cyanide to form the desired product, 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide.", "Starting Materials": [ "4-bromostyrene", "diethylamine", "malononitrile", "sodium cyanide" ], "Reaction": [ "4-bromostyrene is reacted with diethylamine in the presence of a palladium catalyst to form 4-diethylamino-1-bromobut-2-ene.", "4-diethylamino-1-bromobut-2-ene is then reacted with malononitrile in the presence of a base to form 4-[1-Cyano-3-(diethyliminio)-1-propenyl]benzonitrile.", "Finally, 4-[1-Cyano-3-(diethyliminio)-1-propenyl]benzonitrile is reacted with sodium cyanide in the presence of a base to form 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide." ] }

CAS No.

174280-29-6

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

2-[4-[(E)-1-cyano-3-(diethylamino)prop-2-enylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile

InChI

InChI=1S/C17H16N4/c1-3-21(4-2)10-9-16(11-18)14-5-7-15(8-6-14)17(12-19)13-20/h5-10H,3-4H2,1-2H3/b10-9+

InChI Key

XURNBIJGNBABLW-MDZDMXLPSA-N

Isomeric SMILES

CCN(CC)/C=C/C(=C1C=CC(=C(C#N)C#N)C=C1)C#N

SMILES

CCN(CC)C=CC(=C1C=CC(=C(C#N)C#N)C=C1)C#N

Canonical SMILES

CCN(CC)C=CC(=C1C=CC(=C(C#N)C#N)C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.